molecular formula C15H15N3 B14063986 Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- CAS No. 87698-96-2

Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]-

Katalognummer: B14063986
CAS-Nummer: 87698-96-2
Molekulargewicht: 237.30 g/mol
InChI-Schlüssel: FUENHOWAPWAUMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- is a chemical compound with the molecular formula C10H6N2. It is also known by various other names such as malononitrile, benzylidene-, and α-cyanocinnamonitrile . This compound is characterized by the presence of a phenyl group attached to a methylene bridge, which is further connected to a piperidinyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- typically involves the reaction of benzylidene malononitrile with piperidine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .

Wirkmechanismus

The mechanism of action of propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- include:

Uniqueness

What sets propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- apart from these similar compounds is its unique combination of a phenyl group, methylene bridge, and piperidinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

87698-96-2

Molekularformel

C15H15N3

Molekulargewicht

237.30 g/mol

IUPAC-Name

2-[(2-piperidin-1-ylphenyl)methylidene]propanedinitrile

InChI

InChI=1S/C15H15N3/c16-11-13(12-17)10-14-6-2-3-7-15(14)18-8-4-1-5-9-18/h2-3,6-7,10H,1,4-5,8-9H2

InChI-Schlüssel

FUENHOWAPWAUMX-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2=CC=CC=C2C=C(C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.